5-(6-Chloropyridin-3-yl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

Description

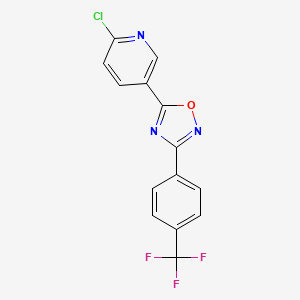

5-(6-Chloropyridin-3-yl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at positions 3 and 3. The 3-position is occupied by a 4-(trifluoromethyl)phenyl group, while the 5-position contains a 6-chloropyridin-3-yl moiety. This structural configuration imparts unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

5-(6-chloropyridin-3-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClF3N3O/c15-11-6-3-9(7-19-11)13-20-12(21-22-13)8-1-4-10(5-2-8)14(16,17)18/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQZOVTJIHCZHAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)C3=CN=C(C=C3)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClF3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Chloropyridin-3-yl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6-chloropyridine-3-carboxylic acid hydrazide with 4-(trifluoromethyl)benzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(6-Chloropyridin-3-yl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The chloropyridinyl and trifluoromethylphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

Anticancer Activity

The 1,2,4-oxadiazole scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives of this compound can exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Mechanism of Action : Studies have shown that oxadiazole derivatives can inhibit telomerase activity in cancer cells, which is crucial for cancer cell proliferation. A derivative similar to 5-(6-Chloropyridin-3-yl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole was evaluated for its telomerase inhibitory activity and demonstrated promising results against gastric cancer cell lines (SGC-7901) with an IC50 value comparable to established anticancer agents .

- Case Studies : A series of novel 1,3,4-oxadiazole derivatives were synthesized and tested for their anticancer potential. One such study reported a compound with an IC50 value significantly lower than that of the positive control (staurosporine), indicating its effectiveness in inhibiting cancer cell growth .

Antimicrobial Properties

The antimicrobial activity of oxadiazoles has been well-documented. Compounds within this class have shown efficacy against a range of bacterial and fungal pathogens:

- Research Findings : A study highlighted the synthesis of various oxadiazole derivatives that exhibited broad-spectrum antimicrobial activity. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes within the pathogens .

Antioxidant Activity

Oxadiazoles have also been explored for their antioxidant properties:

- Biological Relevance : The antioxidant activity is essential for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Compounds similar to this compound have shown significant radical scavenging activity in vitro .

Other Therapeutic Applications

Beyond anticancer and antimicrobial activities, oxadiazole derivatives are being investigated for additional therapeutic applications:

- Anti-inflammatory Effects : Some studies indicate that these compounds can reduce inflammation markers in vitro and in vivo models .

- Neuroprotective Effects : Emerging research suggests that certain oxadiazoles may offer neuroprotective benefits by modulating neurotransmitter systems or reducing neuroinflammation .

Data Tables

Mechanism of Action

The mechanism of action of 5-(6-Chloropyridin-3-yl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-(2-Chloropyridin-3-yl)-3-(4-(difluoromethoxy)phenyl)-1,2,4-oxadiazole (CAS 1708168-59-5)

- Key Differences :

- Pyridine Substitution : The chloro group is at the 2-position of the pyridine ring instead of the 6-position.

- Phenyl Substituent : A difluoromethoxy group replaces the trifluoromethyl group.

- Difluoromethoxy is less electron-withdrawing than trifluoromethyl, which may decrease metabolic stability and lipophilicity .

5-(2-Chloropyridin-3-yl)-3-(2-(difluoromethoxy)phenyl)-1,2,4-oxadiazole (CAS 1708250-85-4)

- Key Differences :

- Phenyl Substituent Position : The difluoromethoxy group is at the 2-position of the phenyl ring, introducing ortho-substitution effects.

- Impact :

Analogues with Heterocyclic Replacements

ND-421 (5-(1H-Indol-5-yl)-3-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,2,4-oxadiazole)

- Key Differences: 5-Substituent: An indole group replaces the 6-chloropyridinyl moiety. Phenyl Linkage: A phenoxy bridge connects the trifluoromethylphenyl group to the oxadiazole core.

Analogues with Functional Group Variations

5-(Chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (Compound 11)

- Key Differences :

- 5-Substituent : A chloromethyl group replaces the 6-chloropyridinyl group.

- Impact :

5-(1H-Indol-4-yl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole (Compound 26)

- Key Differences :

- 5-Substituent : An indol-4-yl group replaces the chloropyridinyl moiety.

- Impact: The indole’s NH group provides hydrogen-bond donor capability, which may enhance interactions with enzymes or receptors compared to the target compound’s pyridine-based structure .

Table 1: Comparative Properties of Selected Analogues

Biological Activity

5-(6-Chloropyridin-3-yl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which is known for its diverse biological activities. This article delves into its biological activity, including cytotoxicity, antimicrobial properties, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a pyridine ring and a trifluoromethyl-substituted phenyl group, contributing to its unique biological properties.

Biological Activity Overview

-

Anticancer Activity

- Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to induce apoptosis in various cancer cell lines. One study reported an IC50 value of approximately 92.4 µM against human colon adenocarcinoma cells (HT-29) for a related oxadiazole derivative .

- The compound's ability to inhibit cell proliferation has been linked to its interaction with specific cellular pathways involved in cancer progression.

-

Antimicrobial Properties

- Compounds containing the oxadiazole moiety have demonstrated broad-spectrum antimicrobial activity. For example, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

- A notable study highlighted the inhibition of Mycobacterium bovis BCG by oxadiazole derivatives, suggesting potential applications in treating tuberculosis .

- Other Biological Activities

Case Studies

Case Study 1: Anticancer Efficacy

A recent investigation evaluated the antiproliferative effects of various 1,2,4-oxadiazole derivatives on multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values ranging from 2.76 µM to 9.27 µM against ovarian cancer cells (OVXF 899), showcasing their potential as effective anticancer agents .

Case Study 2: Antimicrobial Activity

In a comparative study of oxadiazole derivatives against common pathogens, researchers found that specific compounds demonstrated superior activity compared to standard antibiotics like gentamicin. The most active derivatives showed significant inhibition of Staphylococcus aureus and Escherichia coli, highlighting their potential as novel antimicrobial agents .

Data Table: Summary of Biological Activities

Q & A

Q. Basic Research Focus

- 1H/13C/19F NMR : Confirm regioselectivity and substituent positions. For example, the trifluoromethyl group shows a distinct 19F NMR signal at δ -62 to -65 ppm .

- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₅H₈ClF₃N₃O: 366.03) .

- HPLC/SFC : Assess enantiomeric purity (>97% ee via chiral stationary phases) for optically active analogs .

How can researchers resolve contradictions in biological activity data across different analogs of this oxadiazole compound?

Q. Advanced Research Focus

- Structure-Activity Relationship (SAR) : The 3-(trifluoromethyl)phenyl group enhances metabolic stability, while the 5-(6-chloropyridin-3-yl) moiety is critical for target binding. Substitution at the pyridine ring (e.g., chlorine vs. methyl) alters potency .

- Assay Design : Use orthogonal assays (e.g., caspase activation for apoptosis vs. MIC for antimicrobial activity) to differentiate mechanisms .

- Data Normalization : Control for batch-to-batch purity variations (e.g., residual Pd in cross-coupling reactions) using ICP-MS .

What advanced strategies are employed to study the compound’s mechanism of action in cancer cell lines?

Q. Advanced Research Focus

- Flow Cytometry : Detect cell cycle arrest (e.g., G₁ phase in T47D cells) and apoptosis via Annexin V/PI staining .

- Photoaffinity Labeling : Identify molecular targets (e.g., TIP47, an IGF-II receptor binding protein) using radiolabeled or biotinylated analogs .

- Gene Expression Profiling : RNA-seq to map pathways affected by mitochondrial dysfunction or oxidative phosphorylation inhibition .

How do researchers address challenges in quantifying trace impurities or degradants during stability studies?

Q. Advanced Research Focus

- LC-QTOF-MS : Detect degradants (e.g., hydrolysis of the oxadiazole ring under acidic conditions) with ppm-level mass accuracy .

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify labile sites .

- Method Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.995) and LOQ (<0.1%) .

What computational approaches are used to predict the compound’s pharmacokinetic properties and toxicity?

Q. Advanced Research Focus

- ADMET Prediction : Tools like SwissADME estimate logP (~3.5) and BBB permeability, while ProTox-II predicts hepatotoxicity risks .

- Molecular Docking : Simulate binding to targets (e.g., HIF-1α or USP30) using Glide or AutoDock Vina .

- Metabolite Identification : CypReact predicts Phase I/II metabolites (e.g., N-oxidation of the pyridine ring) .

How do structural modifications at the oxadiazole core impact solubility and bioavailability?

Q. Advanced Research Focus

- Salt Formation : Introduce hydrochloride or mesylate salts to enhance aqueous solubility (>10 mg/mL in PBS) .

- Prodrug Design : Mask the oxadiazole as an ester or carbamate for improved oral absorption .

- Co-crystallization : Use co-formers (e.g., succinic acid) to stabilize polymorphs with higher dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.